molecular formula C28H45NO8 B12290726 Ambiguine CAS No. 68388-52-3

Ambiguine

Numéro de catalogue: B12290726
Numéro CAS: 68388-52-3
Poids moléculaire: 523.7 g/mol
Clé InChI: PZQUJIBUDVFDII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Definition and Historical Discovery of Ambiguine

Ambiguines are chlorinated pentacyclic indole alkaloids initially isolated from terrestrial cyanobacteria of the genus Fischerella. The first ambiguines (A–F) were discovered in 1992 by Moore and colleagues during a screen of fungicidal extracts from Fischerella ambigua. These compounds were distinguished by their unique seven-membered E-ring, a structural feature absent in related hapalindole alkaloids. Subsequent explorations expanded the family, with this compound G nitrile identified in Hapalosiphon delicatulus in 1998, marking the first nitrile-containing member of this class. Early structural elucidation efforts relied on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as demonstrated in the characterization of this compound K isonitrile, which revealed a 5/6/7/6/5 pentacyclic framework. The discovery of these metabolites underscored cyanobacteria as prolific producers of bioactive indole alkaloids, catalyzing further investigations into their ecological roles and therapeutic potential.

Classification within Indole Alkaloid Natural Products

Ambiguines belong to the hapalindole-type alkaloid superfamily, which includes over 80 structurally related compounds such as fischerindoles, welwitindolinones, and hapalindoles. These metabolites share a tetracyclic core but diverge in ring connectivity and functionalization. Ambiguines are classified by their pentacyclic architecture, featuring a fused seven-membered E-ring formed through C2–C11 bonding (Figure 1). This contrasts with fischerindoles (C2–C16 linkage) and hapalindoles (C4–C16 linkage). The presence of isonitrile or nitrile groups at C10 further differentiates ambiguines from other family members, although nitrile variants like this compound G remain rare. Biosynthetically, ambiguines arise from radical-mediated cyclization of geranylpyrophosphate-derived precursors, a pathway shared with hapalindoles but modified by additional oxidative and halogenation steps.

Table 1: Classification of Hapalindole-Type Alkaloids

Class Key Structural Features Representative Members
Hapalindoles C4–C16 linkage, tetracyclic core Hapalindole U, Hapalindole A
Fischerindoles C2–C16 linkage, tetracyclic core Fischerindole I
Ambiguines C2–C11 linkage, pentacyclic core, isonitrile This compound H, this compound P
Welwitindolinones Oxepane ring, N-methylation Welwitindolinone C

Overview of Structural Diversity in this compound Compounds

The this compound family exhibits remarkable structural plasticity, with variations observed in ring size, halogenation patterns, and functional group composition. Pentacyclic members such as this compound H feature a 5/6/7/6/5 fused ring system, while fischambiguines A and B incorporate a six-membered E-ring. Chlorination at C13 is a hallmark of many ambiguines, though this position may also host hydroxyl groups or remain unsubstituted. The isonitrile moiety at C10, critical for bioactivity, is occasionally replaced by a nitrile group, as seen in this compound G. Recent synthetic achievements, including the total synthesis of this compound P, have highlighted additional diversity through C12 quaternary centers and reverse-prenyl substituents.

Table 2: Structural Features of Selected Ambiguines

Compound Ring System Halogenation Functional Group Bioactivity (MIC)
This compound K 5/6/7/6/5 Cl at C13 Isonitrile M. tuberculosis: 6.6 μM
This compound G 5/6/7/6/5 Cl at C13 Nitrile Not reported
This compound P 5/6/7/6/5 Cl at C13 Isonitrile Synthetic target
Fischthis compound A 5/6/6/6/5 None Isonitrile Structural variant

Significance of this compound in Natural Product Chemistry

Ambiguines occupy a pivotal niche in natural product research due to their architectural complexity and pharmacological promise. Their antibacterial potency is exemplified by this compound A isonitrile, which inhibits Bacillus anthracis at 1.0 μM, and this compound I isonitrile, a nanomolar NF-κB inhibitor with cytotoxicity against HT-29 colon cancer cells. Synthetic efforts, such as the protecting-group-free synthesis of this compound H, have advanced methodological frontiers in organic chemistry while providing material for structure-activity studies. The presence of multiple stereocenters (e.g., 10R, 11S, 12R in this compound K) poses significant challenges for total synthesis, driving innovation in asymmetric catalysis and ring-closing metathesis. Furthermore, ambiguines serve as molecular probes for studying bacterial resistance mechanisms and eukaryotic signaling pathways.

Scope and Objectives of this compound Research

Contemporary this compound research focuses on three primary objectives: (1) elucidating biosynthetic pathways to enable engineered production, (2) developing scalable syntheses for medicinal chemistry applications, and (3) expanding the bioactive profile beyond antibacterial effects. The discovery of this compound I's anticancer properties has spurred interest in modifying the pentacyclic core to enhance selectivity and bioavailability. Recent advances in bioinformatics-guided genome mining aim to uncover new this compound variants from underexplored cyanobacterial strains. Concurrently, synthetic strategies employing Nicholas reactions and directed C–H functionalization seek to streamline access to these molecules. As structural and synthetic hurdles are overcome, ambiguines are poised to transition from laboratory curiosities to lead compounds in antimicrobial and oncotherapeutic development.

Propriétés

Numéro CAS

68388-52-3

Formule moléculaire

C28H45NO8

Poids moléculaire

523.7 g/mol

Nom IUPAC

[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(2-methoxyethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

InChI

InChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3

Clé InChI

PZQUJIBUDVFDII-UHFFFAOYSA-N

SMILES canonique

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC

Origine du produit

United States

Méthodes De Préparation

Convergent Strategies for this compound G

The synthesis of (+)-ambiguine G exemplifies a convergent approach, beginning with (S)-carvone oxide as a chiral pool starting material. The route capitalizes on three critical transformations:

  • Early-stage chlorination : Installation of the C13 chlorine atom prior to cyclization prevents undesired rearrangements mediated by the adjacent vinyl group.
  • [4+3] Cycloaddition : An ethoxy diene and indolic silyl ether undergo stereoselective annulation to construct the seven-membered E ring, achieving the tetracyclic core in 57% yield.
  • One-pot redox sequence : A tandem reduction-elimination-oxidation converts an enone intermediate to a hydroxylated diene, enabling subsequent Friedel-Crafts cyclization to form the pentacyclic skeleton.

This 10-step route achieves an overall yield of 12–15%, with the cycloaddition and redox steps constituting the yield-determining stages.

Sequential Functionalization in this compound P Synthesis

(−)-Ambiguine P demanded a distinct strategy due to its C12 quaternary center and fused seven-membered ring. The Sarpong group’s 21-step synthesis from (S)-carvone employs sequential indole functionalizations:

Key Transformations

Step Reaction Type Purpose Yield
3 Nicholas reaction C2 alkylation for seven-membered ring 72%
7 Amide-directed α-functionalization C12 quaternary center installation 56%
15 Late-stage C–H oxidation Introduction of hydroxyl group 62%

The Nicholas reaction, utilizing a cobalt-stabilized propargyl cation, enables regioselective indole alkylation at C2, circumventing the electronic bias of the heteroaromatic system. Subsequent palladium-catalyzed cross-couplings and oxidations install the remaining substituents with minimal protecting group manipulation.

Diastereoselective Chlorination Methodologies

Chlorine incorporation in ambiguines requires precise stereochemical control to avoid destabilizing the polycyclic framework. Two predominant methods have emerged:

Alkoxide-Directed Vinylation

In this compound G synthesis, treatment of cyclohexenone 16 with vinylmagnesium bromide in the presence of LiClO4 induces chloride delivery to the β-face, yielding the chlorinated ketone 17 with >20:1 dr. The alkoxide intermediate chelates magnesium, enforcing axial attack of the chloride nucleophile.

Radical Chlorination

Alternative approaches employ N-chlorosuccinimide (NCS) under blue LED irradiation to generate chlorine radicals, which abstract hydrogen atoms from tertiary C–H sites. This method proved less effective for ambiguines due to competing vinyl chloride formation.

Cycloaddition Innovations: [4+3] vs [3+2]

The choice of cycloaddition geometry critically impacts synthetic efficiency:

Parameter [4+3] Cycloaddition [3+2] Alternative
Ring Size 7-membered (E ring) 5-membered
Diastereoselectivity 3:1 dr <2:1 dr
Yield 57% 34%
Functional Group Tolerance Ethoxy diene compatible Requires electron-deficient partners

The [4+3] variant’s superiority stems from the ethoxy diene’s ability to modulate frontier molecular orbitals, enhancing reactivity with indolic dienophiles.

Late-Stage Functionalization Challenges

Installing the C23 nitrile in this compound G exemplifies difficulties in late-stage modifications:

Palladium-Catalyzed Cyanation

Treatment of alkenyl bromide 24 with Zn(CN)2 and Pd(PPh3)4 introduces the nitrile group in 68% yield. Competing β-hydride elimination is suppressed by using a bulky Josiphos ligand, which hinders transmetallation side reactions.

Ionic Hydrogenation

Final dehydroxylation with BF3·OEt2 and Et3SiH proceeds via a carbocation intermediate stabilized by adjacent chlorine and vinyl groups, achieving complete conversion without epimerization.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for this compound syntheses:

Parameter This compound G This compound P This compound H
Starting Material (S)-Carvone oxide (S)-Carvone Geraniol
Total Steps 10 21 18
Longest Linear Sequence 7 14 9
Overall Yield 12% 3.2% 5.7%
Key Innovation [4+3] Cycloaddition Nicholas reaction Photofragmentation

While this compound G’s route excels in brevity, this compound P’s approach provides greater flexibility for analog synthesis through modular indole functionalizations.

Analyse Des Réactions Chimiques

[4+3] Cycloaddition

A central reaction in ambiguine P’s synthesis is the [4+3] cycloaddition between an indole-stabilized carbocation and a diene. This reaction constructs the cyclohepta[b]indole motif critical to the pentacyclic structure .

  • Mechanism :

    • Tertiary alcohol 11 generates a carbocation intermediate via TMSOTf.

    • Reaction with 2-siloxybutadiene (12) forms tricycle 13 via [4+3] cycloaddition .

    • Substituted diene 14 yields tetracycle 15 under similar conditions .

Table 1: [4+3] Cycloaddition Model Studies

ReactantProductYieldKey Feature
11 + 121360%Tricyclic core
141585%More substituted

Nicholas Reaction

The Nicholas reaction enables selective alkylation at the C2 position of indole to form a fused seven-membered ring. This step is pivotal for constructing the this compound framework .

  • Steps :

    • Propargylic alcohol 19 adds to the enone carbonyl of 22 .

    • Babler–Dauben oxidative transposition generates enone 18 .

    • Intramolecular Nicholas reaction with Co2(CO)8 activates the alkyne, favoring cyclization to form the seven-membered E ring .

Friedel-Crafts Alkylation

A Friedel-Crafts alkylation installs the C ring, completing the pentacyclic skeleton. This step uses AlCl3 and methanol to achieve site-selective alkylation at the C4 position .

NBS-Mediated Bromination/Hydroxylation

The final step involves NBS-mediated bromination followed by water-induced hydroxylation at C-15.

  • Mechanism :

    • Electrophilic bromination of diene 7 forms intermediate 30 .

    • Proton loss from C-15 generates carbocation 31 , which is trapped by water to yield the hydroxylated product .

Table 2: NBS-Mediated Reaction Pathway

StepIntermediateProductYield
Bromination303162%
Hydroxylation31(−)-Ambiguine P39%

[4+3] Cycloaddition with Alkoxy Diene

The synthesis of this compound G employs a [4+3] cycloaddition using an alkoxy diene instead of a siloxy diene to improve efficiency .

  • Steps :

    • Chlorine is installed early via an alkoxide-directed vinylation to avoid rearrangements.

    • Convergent assembly of the core skeleton via cycloaddition .

One-Pot Reduction–Elimination–Oxidation

A novel one-pot sequence transforms an enone intermediate into a hydroxylated diene:

  • Reduction (e.g., NaBH4) of the enone.

  • Elimination to form a diene.

  • Oxidation (e.g., DDQ) to introduce the hydroxy group .

Late-Stage Functionalization

  • NBS bromination selectively brominates the distal diene carbon.

  • Pd-catalyzed coupling introduces the nitrile group at C-23 .

Table 3: Comparison of this compound P and G Syntheses

FeatureThis compound PThis compound G
Key Reaction[4+3] Cycloaddition[4+3] Cycloaddition (alkoxy diene)
Chlorine InstallationNot applicableEarly-stage vinylation
Final FunctionalizationNBS/Water hydroxylationNBS/Pd-catalyzed nitrile addition
Steps21 steps10 steps

Mechanistic Insights and Challenges

  • Cycloaddition Efficiency : The choice of diene (siloxyl vs. alkoxy) significantly impacts reaction success .

  • Stereochemical Control : Amide-directed functionalization at C12 ensures the correct stereochemistry for the quaternary center .

  • Late-Stage Functionalization : this compound G’s synthesis avoids complications by using a removable hydroxyl group at C15 .

Research Findings and Implications

  • Versatility : The strategies for this compound P and G provide frameworks for accessing other pentacyclic ambiguines .

  • Biological Relevance : this compound I isonitrile shows potent antimicrobial activity, highlighting the importance of these alkaloids .

  • Methodological Advancements : Novel one-pot sequences and selective bromination protocols enhance synthesis efficiency .

Applications De Recherche Scientifique

Ambiguines have a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Antimicrobial Activity (MIC Values, μM)

Compound M. tuberculosis B. anthracis S. aureus C. albicans Vero Cell Toxicity (IC₅₀, μM)
This compound K isonitrile 6.6 7.4 4.6 <0.9 53.2
Hapalindole G 6.8 >128 >128 >128 >128
This compound A isonitrile 46.7 1.0 1.8 <1.0 26.0
Fischthis compound B 2.0 ND ND ND >128

Key Observations :

  • Ambiguines generally exhibit broader-spectrum activity than hapalindoles, particularly against Gram-positive bacteria and mycobacteria .
  • The isonitrile group enhances antimicrobial potency; its absence (e.g., this compound P nitrile) reduces activity .
  • M. tuberculosis) .

Activité Biologique

Ambiguine is a class of indole alkaloids primarily derived from cyanobacteria, particularly from the species Fischerella ambigua. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

Ambiguines are characterized by their complex pentacyclic structures that include a unique reverse prenyl group at the C-2 position of the indole moiety. This structural complexity contributes to their varied bioactivities. Since their initial discovery in 1992, over 18 different this compound derivatives have been identified, each exhibiting unique pharmacological profiles .

Antimicrobial Properties

Ambiguines have demonstrated potent antimicrobial activity against various pathogens. Notably, this compound K and M isonitriles exhibit significant activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values of 6.6 µM and 7.5 µM, respectively . Additionally, this compound A isonitrile has shown remarkable efficacy against Bacillus anthracis, with an MIC of 1.0 µM .

Table 1: Antimicrobial Activity of Ambiguines

CompoundTarget PathogenMIC (µM)
This compound KMycobacterium tuberculosis6.6
This compound MMycobacterium tuberculosis7.5
This compound ABacillus anthracis1.0
This compound HStaphylococcus albus0.625
This compound IBacillus subtilis0.312

These values indicate that ambiguines possess antimicrobial properties comparable to established antibiotics such as streptomycin and rifampin .

Antifungal Activity

Research has highlighted the antifungal potential of ambiguines as well. For instance, ambiguines have been shown to inhibit fungal growth effectively, showcasing their potential as therapeutic agents in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer properties of ambiguines, particularly in breast cancer models. This compound Isonitrile has been reported to induce apoptosis in MCF-7 breast cancer cells and arrest cell cycles in specific phases . This suggests that ambiguines may also serve as candidates for cancer therapeutics.

The biological activity of ambiguines is believed to be influenced by their structural features, including halogens, hydroxyl groups, and epoxides. These functional groups may interact with cellular targets such as sodium channels and other critical pathways involved in microbial growth and cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Orjala et al. isolated multiple this compound derivatives from Fischerella ambigua, evaluating their efficacy against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The results confirmed that several ambiguines exhibited low micromolar MIC values comparable to clinically used antibiotics .
  • Cancer Cell Line Study : In vitro studies demonstrated that this compound Isonitrile not only inhibited cell growth but also triggered apoptotic pathways in cancer cells. This dual action underscores the potential of ambiguines in oncological applications .

Q & A

How can researchers formulate a focused, ambiguity-free research question for studying Ambiguine's biochemical mechanisms?

Methodological Answer:

  • Step 1: Define the scope using precise terminology (e.g., "What is the role of this compound in modulating [specific pathway] in [cell type/organism] under [condition]?"). Avoid vague terms like "effect" or "impact" without contextualization .
  • Step 2: Ensure complexity by integrating variables (e.g., dosage, time-dependent responses, or comparative analysis with analogous compounds). Example: "How does this compound's binding affinity to [receptor X] compare to [compound Y] under varying pH conditions?" .
  • Step 3: Pilot-test the question with peers to identify unintended interpretations .

What experimental design strategies minimize bias when investigating this compound's pharmacokinetic properties?

Methodological Answer:

  • Strategy 1: Use double-blinded protocols for in vivo studies to reduce observer bias .
  • Strategy 2: Include control groups with placebo and/or established reference compounds (e.g., "Compare this compound's half-life against [compound Z] in murine models").
  • Strategy 3: Predefine exclusion criteria and randomization methods to mitigate selection bias .
  • Validation: Conduct pilot studies to refine sample size calculations and technical reproducibility .

How should researchers address contradictory data in this compound's efficacy studies?

Methodological Answer:

  • Step 1: Re-examine variables (e.g., purity of this compound batches, environmental conditions in assays) using spectral analysis (NMR/LC-MS) to rule out contamination .
  • Step 2: Apply triangulation by cross-validating results with alternative methodologies (e.g., in vitro binding assays vs. computational docking simulations) .
  • Step 3: Report discrepancies transparently, including limitations in the discussion section (e.g., "Divergent results in [Study A] vs. [Study B] may stem from differences in [variable X]") .

What are best practices for designing surveys to assess this compound's clinical trial outcomes?

Methodological Answer:

  • Best Practice 1: Avoid double-barreled questions (e.g., "How effective and safe is this compound?" → Split into separate questions) .
  • Best Practice 2: Use Likert scales with anchored descriptors (e.g., "1 = No adverse effects" to "5 = Severe adverse effects") to reduce ambiguity .
  • Best Practice 3: Pre-test surveys with a small cohort to identify confusing phrasing or response biases .

How can researchers ensure the validity of this compound-related data in longitudinal studies?

Methodological Answer:

  • Approach 1: Implement redundancy by repeating critical measurements (e.g., plasma concentration assays at multiple time points) .
  • Approach 2: Use standardized protocols for data collection (e.g., SOPs for handling/storing this compound to prevent degradation) .
  • Approach 3: Conduct inter-rater reliability checks for subjective assessments (e.g., histopathological scoring) .

What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?

Methodological Answer:

  • Method 1: Nonlinear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values, with confidence intervals to quantify uncertainty .
  • Method 2: Multivariate analysis to account for confounding factors (e.g., age, genetic variations in study populations) .
  • Method 3: Bayesian frameworks for integrating prior data (e.g., preclinical results) into clinical trial predictions .

How to mitigate ambiguity in reporting this compound's mechanism of action?

Methodological Answer:

  • Guideline 1: Replace vague terms like "may influence" with mechanistic hypotheses (e.g., "this compound inhibits [enzyme A] via competitive binding at [site B], as shown in Figure 2") .
  • Guideline 2: Use visual aids (e.g., pathway diagrams, crystallography data) to clarify complex interactions .
  • Guideline 3: Disclose assumptions explicitly (e.g., "Our model presumes [condition X], which may not hold in [scenario Y]") .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.